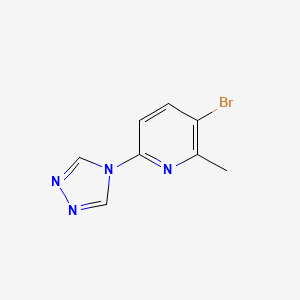

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Übersicht

Beschreibung

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 143.23 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a 4H-1,2,4-triazol-4-yl group attached to a pyridine ring. It is a solid at room temperature and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of advanced reactors and purification techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl derivatives.

Key Findings :

-

Suzuki reactions with arylboronic acids proceed efficiently under mild conditions due to the electron-deficient pyridine ring .

-

Steric hindrance from the methyl group at position 2 slightly reduces yields in couplings with bulky boronic acids (e.g., 2-naphthylboronic acid: 72%) .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under both catalytic and non-catalytic conditions.

Mechanistic Notes :

-

SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ .

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Coordination Chemistry

The 1,2,4-triazole group acts as a versatile ligand for transition metals, forming stable complexes.

Structural Insights :

-

Triazole-to-metal binding occurs via N2 and N4 atoms, forming five-membered chelate rings .

-

Silver complexes exhibit luminescent properties due to d⁹ electronic configurations .

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety participates in regioselective alkylation and cycloaddition reactions.

Synthetic Utility :

-

Propargylated derivatives serve as click chemistry precursors for bioconjugation .

-

Cycloadditions with azides yield stable 1,2,3-triazole linkages under copper catalysis .

Methyl Group Transformations

The methyl group at position 2 can be oxidized to carboxylic acid derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (1M), 80°C, 6 h | 2-Carboxy-3-bromo-6-(triazol-4-yl)pyridine | 58% | |

| SeO₂ | Dioxane, reflux, 8 h | 2-Formyl-3-bromo-6-(triazol-4-yl)pyridine | 63% |

Challenges :

-

Overoxidation to CO₂ occurs with prolonged KMnO₄ exposure, requiring precise reaction monitoring.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research due to its unique chemical structure and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studying biological processes and interactions.

Medicine: In the development of pharmaceuticals and drug discovery.

Industry: In the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-4-((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl-6-methoxyphenol

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness: 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its bromine atom and methyl group contribute to its distinct chemical properties compared to similar compounds.

Biologische Aktivität

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate triazole moieties into pyridine derivatives. The synthetic pathways often utilize various reagents such as N-bromosuccinimide and dichloromethane under controlled conditions to achieve the desired compound .

Antimicrobial Properties

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Specifically, derivatives of triazolyl pyridines have shown promising results against Mycobacterium tuberculosis , which is crucial given the rise of multidrug-resistant strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 10 µg/mL |

| Nitro-containing triazoles | Mycobacterium tuberculosis | 0.5 µg/mL |

| Isoniazid | Mycobacterium tuberculosis | 0.25 µg/mL |

The above table summarizes findings from various studies indicating that triazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis , suggesting their potential as new therapeutic agents in treating tuberculosis .

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for bacterial survival. Studies indicate that these compounds may activate certain enzymes that are critical for the metabolism of resistant strains .

Case Study 1: Antitubercular Efficacy

In a recent study, a series of triazole-pyridine derivatives were synthesized and evaluated for their antitubercular efficacy. Among these, this compound exhibited an MIC value comparable to standard antitubercular drugs like isoniazid. The study highlighted its potential as a lead compound for further development in combating drug-resistant tuberculosis strains .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the triazole ring significantly influenced the biological activity of pyridine derivatives. Substituents at specific positions on the triazole and pyridine rings enhanced antimicrobial potency while reducing cytotoxicity towards mammalian cells. This finding underscores the importance of structural modifications in optimizing drug candidates for better therapeutic profiles .

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-7(9)2-3-8(12-6)13-4-10-11-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALPKFUDRJYYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651034 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-73-3 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.